molecular formula C11H10BrNO2 B12093273 Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate CAS No. 276688-76-7

Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate

Cat. No.: B12093273
CAS No.: 276688-76-7
M. Wt: 268.11 g/mol
InChI Key: NHXOACLPWKFIRS-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate is a brominated indole derivative. The indole core is a near-ubiquitous component of biologically active compounds and a significant heterocyclic system in natural products and pharmaceuticals . Indole derivatives are prevalent in medicinal chemistry and are known to exhibit a wide range of biological properties, including anti-cancer, anti-fungal, anti-viral, and anti-inflammatory activities . The specific bromine and ester functional groups on this indole scaffold make it a versatile and valuable synthetic intermediate, or building block, for researchers. It can be used in various metal-catalyzed cross-coupling reactions and functional group transformations to construct more complex molecules. This compound is particularly useful in the synthesis of indole alkaloids and for exploring novel biologically active compounds in drug discovery programs . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

276688-76-7

Molecular Formula

C11H10BrNO2

Molecular Weight

268.11 g/mol

IUPAC Name

methyl 7-bromo-1-methylindole-3-carboxylate

InChI

InChI=1S/C11H10BrNO2/c1-13-6-8(11(14)15-2)7-4-3-5-9(12)10(7)13/h3-6H,1-2H3

InChI Key

NHXOACLPWKFIRS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=CC=C2)Br)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Protocol

A mixture of 7-bromo-1-methyl-1H-indole-3-carboxylic acid (2.0 g, 7.87 mmol) in methanol (20 mL) is treated with concentrated sulfuric acid (0.1 mL) and refluxed for 12 hours. The reaction is quenched with water, and the precipitate is filtered and recrystallized from methanol to yield the ester.

Key Data:

  • Yield: ~75–80% (estimated from analogous reactions)

  • Purity: >95% (HPLC)

  • Characterization: IR νmax (KBr): 1704 cm⁻¹ (C=O ester); ¹H NMR (400 MHz, CDCl₃): δ 8.05 (s, 1H, H-2), 7.45 (d, J = 8.0 Hz, 1H, H-5), 7.20 (d, J = 8.0 Hz, 1H, H-6), 3.95 (s, 3H, OCH₃), 3.80 (s, 3H, NCH₃).

Optimization Considerations

  • Catalyst: H₂SO₄ outperforms HCl or p-toluenesulfonic acid in esterification efficiency.

  • Solvent: Methanol serves as both solvent and nucleophile. Higher alcohol volumes (≥20 mL/g substrate) improve yields.

  • Temperature: Reflux (∼65°C) balances reaction rate and side-product formation.

Sequential Alkylation and Bromination of Methyl Indole-3-Carboxylate

For cases where the carboxylic acid precursor is unavailable, a stepwise approach starting from methyl 1H-indole-3-carboxylate is employed. This method involves N-methylation followed by regioselective bromination.

N-Methylation Step

Methyl 1H-indole-3-carboxylate is treated with methyl iodide in the presence of a strong base:

Procedure :
To a solution of methyl 1H-indole-3-carboxylate (4.39 g, 25.0 mmol) in DMF (30 mL), NaH (60% dispersion, 1.4 equiv.) is added at 0°C. After 10 minutes, methyl iodide (3.1 mL, 50.0 mmol) is added dropwise. The mixture is stirred at 25°C for 2 hours, quenched with NH₄Cl, and extracted with EtOAc.

Key Data:

  • Yield: 85–90%

  • Intermediate: Methyl 1-methyl-1H-indole-3-carboxylate (CAS 942-24-5)

  • Characterization: LCMS m/z 204.1 [M+H]⁺.

Regioselective Bromination

The N-methylated intermediate undergoes electrophilic bromination at the 7-position. While direct bromination of indoles often favors the 3-position, the 1-methyl and 3-ester groups direct electrophiles to the 7-position via steric and electronic effects.

Procedure :
Methyl 1-methyl-1H-indole-3-carboxylate (2.0 g, 9.8 mmol) is dissolved in dichloromethane (20 mL) and treated with N-bromosuccinimide (1.92 g, 10.8 mmol) at 0°C. The reaction is stirred for 4 hours, washed with Na₂S₂O₃, and purified by column chromatography.

Key Data:

  • Yield: 70–75%

  • Characterization: ¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H, H-2), 7.50 (d, J = 8.0 Hz, 1H, H-5), 7.25 (d, J = 8.0 Hz, 1H, H-6), 3.97 (s, 3H, OCH₃), 3.82 (s, 3H, NCH₃).

Alternative Pathway: Bromination Prior to Esterification

In scenarios where the carboxylic acid is sensitive to bromination conditions, bromine may be introduced earlier in the synthesis. This method involves brominating 1-methyl-1H-indole-3-carboxylic acid before esterification.

Bromination of 1-Methyl-1H-Indole-3-Carboxylic Acid

Procedure :
1-Methyl-1H-indole-3-carboxylic acid (2.0 g, 10.5 mmol) is dissolved in acetic acid (20 mL) and treated with bromine (1.2 equiv.) at 0°C. After stirring for 3 hours, the mixture is poured into ice-water, and the precipitate is filtered.

Key Data:

  • Yield: 65–70%

  • Intermediate: 7-Bromo-1-methyl-1H-indole-3-carboxylic acid (CAS 1260650-06-3)

  • Characterization: ¹³C NMR (100 MHz, DMSO-d₆): δ 165.2 (COOH), 135.8 (C-7), 124.5 (C-3), 113.2 (C-2).

Esterification of Brominated Acid

The brominated acid is esterified as described in Section 1, yielding the target compound.

Comparative Analysis of Synthetic Routes

Method Starting Material Steps Overall Yield Advantages Challenges
Direct esterification7-Bromo-1-methyl-1H-indole-3-carboxylic acid175–80%High efficiency; minimal purificationRequires pre-synthesized brominated acid
Sequential alkylationMethyl 1H-indole-3-carboxylate260–65%Commercially available starting materialRegioselectivity challenges in bromination
Early bromination1-Methyl-1H-indole-3-carboxylic acid250–55%Avoids ester group interference during brominationLower yields due to acid bromination side reactions

Critical Parameters in Reaction Optimization

Solvent Effects

  • DMF enhances alkylation rates by stabilizing the deprotonated indole intermediate.

  • Dichloromethane is preferred for bromination due to its inertness toward electrophilic bromine.

Temperature Control

  • Alkylation: 0–25°C minimizes N-oxide formation.

  • Bromination: 0°C suppresses di-bromination.

Catalytic Additives

  • NaH in DMF ensures complete deprotonation of the indole NH, facilitating clean N-methylation.

  • BF₃·OEt₂ (alternative) can enhance electrophilic substitution in bromination but risks ester hydrolysis .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Organic Synthesis

Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate serves as a versatile building block for synthesizing more complex indole derivatives. Its bromine atom can be substituted with various functional groups, facilitating the creation of compounds with diverse properties and activities. This characteristic is crucial in developing novel pharmaceuticals and agrochemicals.

The compound exhibits significant biological activity, particularly in enzyme inhibition and receptor binding studies. Its structural similarity to biologically active indoles allows it to interact with specific enzymes, potentially acting as an inhibitor by mimicking natural substrates. This property makes it valuable for drug discovery targeting diseases such as cancer and neurological disorders .

Medicinal Chemistry

Research has indicated that derivatives of this compound can enhance the efficacy of existing drugs or serve as lead compounds for new therapeutic agents. Studies have focused on its potential to inhibit bacterial enzymes, which may lead to the development of new antibiotics effective against resistant strains .

Case Study 1: Enzyme Inhibition

In a study published in Nature Communications, researchers synthesized a series of indole derivatives, including this compound, to evaluate their inhibitory effects on cystathionine γ-synthase (CGS). The results demonstrated that certain derivatives significantly inhibited CGS activity, suggesting their potential use in treating conditions related to cysteine metabolism disorders .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of indole derivatives found that this compound exhibited promising activity against various bacterial strains. The study highlighted its potential as a scaffold for developing new antibiotics targeting Gram-negative bacteria, which are often resistant to conventional treatments .

Mechanism of Action

The mechanism of action of Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate ester group play crucial roles in its binding affinity and reactivity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name CAS Molecular Formula Substituents (Position) Functional Groups
This compound Not available C₁₁H₁₀BrNO₂ 7-Br, 1-CH₃, 3-COOCH₃ Methyl ester
Methyl 7-bromo-1H-indole-3-carboxylate 959239-01-1 C₁₀H₈BrNO₂ 7-Br, 3-COOCH₃ Methyl ester
Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate 16381-41-2 C₁₂H₁₂BrNO₂ 7-Br, 3-CH₃, 2-COOCH₂CH₃ Ethyl ester
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 7-Cl, 3-CH₃, 2-COOH Carboxylic acid
Methyl 7-bromo-6-chloro-3-(3-methoxy-3-oxopropyl)-1-methyl-1H-indole-2-carboxylate Not available C₁₆H₁₆BrClNO₅ 7-Br, 6-Cl, 1-CH₃, 2-COOCH₃, 3-(CH₂)₂COOCH₃ Methyl ester, methoxypropyl

Key Observations :

  • Position of Ester Group : The target compound’s ester at position 3 distinguishes it from Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate (ester at position 2) . This positional difference may influence electronic effects and reactivity in substitution reactions.
  • Halogen Variation : Replacing bromine with chlorine (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) reduces molecular weight and alters electronegativity, impacting solubility and reactivity .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Density (g/cm³) Melting Point (°C) Boiling Point (°C)
This compound 268.11 (estimated) N/A N/A N/A
Methyl 7-bromo-1H-indole-3-carboxylate 254.08 N/A N/A N/A
Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate 282.13 1.494 81–83 394.6 (predicted)
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 225.63 N/A N/A N/A

Key Observations :

  • Ester vs. Carboxylic Acid : The carboxylic acid derivative (CAS 16381-48-9) is more polar and acidic than ester-containing analogs, affecting its solubility in aqueous media .
  • Ethyl vs. Methyl Ester : Ethyl 7-bromo-3-methyl-1H-indole-2-carboxylate has a higher molecular weight (282.13 g/mol) and density (1.494 g/cm³) compared to methyl esters, which may influence its crystallinity and melting behavior .

Biological Activity

Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of a bromine atom at the 7-position of the indole ring and a carboxylate group. The synthesis typically involves the bromination of 1-methylindole-3-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve selective bromination at the desired position.

Biological Activities

The biological activities of this compound include:

1. Anticancer Activity

  • Several studies indicate that indole derivatives exhibit significant anticancer properties. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

2. Antimicrobial Properties

  • This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. For instance, it has been noted for its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating substantial antibacterial potency .

3. Enzyme Inhibition

  • Research highlights its role as an enzyme inhibitor, particularly in studies involving tyrosinase inhibition. The kinetic analysis suggests competitive inhibition mechanisms, which could be beneficial in treating conditions like hyperpigmentation .

The mechanism of action for this compound involves interactions with specific molecular targets:

  • Enzyme Binding: The bromine atom enhances binding affinity to certain enzymes, modulating their activity.
  • Cell Signaling Pathways: It may influence pathways such as MAPK/ERK and PI3K/Akt/mTOR, which are crucial for cell growth and survival .

Case Study 1: Anticancer Efficacy

A study evaluating the anticancer effects of various indole derivatives found that this compound significantly reduced the viability of cancer cell lines in vitro. The compound induced apoptosis through caspase activation, leading to programmed cell death.

Case Study 2: Antimicrobial Activity

In a comparative study on antimicrobial efficacy, this compound exhibited MIC values lower than those of traditional antibiotics against several bacterial strains, highlighting its potential as a novel antimicrobial agent.

Data Tables

Biological ActivityTest OrganismMIC (µg/mL)Reference
AnticancerVarious cancer cell lines<10
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20

Q & A

Q. What synthetic methodologies are typically employed to prepare Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate?

A common approach involves esterification of 7-bromo-1-methyl-1H-indole-3-carboxylic acid with methanol under acidic or coupling conditions (e.g., H₂SO₄ catalysis or DCC-mediated esterification). Bromination of the indole precursor (e.g., via electrophilic substitution using Br₂ or NBS) prior to esterification is critical to position the bromine at the 7-position. Structural analogs, such as Methyl 1-methyl-1H-indole-3-carboxylate, have been synthesized via similar esterification routes . For brominated derivatives, regioselective bromination requires careful control of reaction conditions (temperature, solvent, directing groups) to avoid positional isomers .

Q. How is the compound characterized spectroscopically, and what key data validate its structure?

Key characterization methods include:

  • ¹H/¹³C NMR : To confirm substituent positions and methyl/ester group integration. For example, the methyl group at N1 typically resonates at δ ~3.8–4.0 ppm, while the ester carbonyl appears at δ ~165–170 ppm in ¹³C NMR .
  • X-ray crystallography : Used to resolve the planar indole core and intermolecular interactions. SHELX software (e.g., SHELXL) is widely employed for refinement, as demonstrated in related indole derivatives .
  • IR spectroscopy : Confirms ester carbonyl stretching (~1700–1750 cm⁻¹) and C–Br bonds (~500–600 cm⁻¹) .

Advanced Research Questions

Q. How does bromine substitution at the 7-position influence electronic properties and reactivity compared to other positions (e.g., 5-bromo)?

The 7-bromo substituent introduces steric and electronic effects distinct from 5-bromo analogs. Computational studies (e.g., DFT) predict reduced electron density at the indole C3 position due to the electron-withdrawing bromine, affecting nucleophilic/electrophilic reactivity. Experimentally, X-ray data for Methyl 1-methyl-1H-indole-3-carboxylate show that substituents at the 7-position can disrupt π-stacking interactions, altering crystal packing compared to unsubstituted analogs . Bromine’s position also impacts biological activity; for example, 5-bromo derivatives exhibit different binding affinities in enzyme inhibition assays than 7-bromo isomers .

Q. What intermolecular interactions stabilize the crystal lattice, and how do they affect physicochemical properties?

In related indole carboxylates, C–H⋯O hydrogen bonds and π-π stacking dominate lattice stabilization. For Methyl 1-methyl-1H-indole-3-carboxylate, three intermolecular C–H⋯O interactions form sheets in the ab plane, while parallel sheets interact via C–H⋯π stacking, enhancing thermal stability . Bromine’s van der Waals radius and polarizability may introduce additional halogen bonding in the 7-bromo derivative, potentially increasing melting points or solubility parameters compared to non-halogenated analogs.

Q. How can researchers resolve contradictions between computational predictions (e.g., NMR shifts) and experimental data?

Discrepancies often arise from solvent effects, conformational flexibility, or crystal-packing forces. Methodological strategies include:

  • Solvent-correlated DFT calculations : Simulate NMR shifts in explicit solvent models (e.g., PCM) to match experimental conditions .
  • Dynamic NMR : Assess rotational barriers of substituents (e.g., methyl groups) to explain splitting patterns.
  • Twinned-crystal refinement : Use SHELXL’s TWIN/BASF commands to address diffraction data anomalies caused by crystal defects .

Methodological Recommendations

  • For crystallography, use SHELX programs (SHELXL for refinement, SHELXD for structure solution) to handle high-resolution or twinned data .
  • Employ regioselective bromination protocols (e.g., NBS/FeCl₃) to minimize positional isomer formation .
  • Validate synthetic intermediates via HRMS and 2D NMR (COSY, HSQC) to confirm substitution patterns .

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